molecular formula C8H5NO4 B1299334 5-(2-Furyl)isoxazole-3-carboxylic acid CAS No. 98434-06-1

5-(2-Furyl)isoxazole-3-carboxylic acid

Cat. No. B1299334
CAS RN: 98434-06-1
M. Wt: 179.13 g/mol
InChI Key: MLWFYCMVBAIITM-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole-3-carboxylic acid is a compound that can be derived from furan-2-carboxylic acid. It is a part of a broader class of heterocyclic compounds that have been studied for their potential applications in synthesizing various derivatives with potential biological activity. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an isoxazole ring, which is a five-membered ring containing both oxygen and nitrogen.

Synthesis Analysis

The synthesis of related compounds, such as 5-arylfuran-2-carboxylic acids, has been achieved through the arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the cyclization of 5-(4'-chlorophenyl)-2-furancarboxylic acid with aroyl hydrazines under microwave irradiation is a related process that could inform the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound would include both furan and isoxazole rings. These heterocycles are known for their electron-rich nature due to the presence of heteroatoms like oxygen and nitrogen, which can participate in various chemical reactions. The aromatic furan ring contributes to the stability and reactivity of the compound, while the isoxazole ring introduces additional reactive sites due to the presence of nitrogen.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been explored. For example, 5-arylfuran-2-carbonyl chlorides have been shown to react with potassium thiocyanate and 5-methyl-1,2-oxazol-3-amine to yield furan-2-carboxamides . Additionally, the reaction of 5-arylfuran-2-carbonyl chlorides with 5-(2-furyl)-1H-tetrazole leads to the formation of 1,3,4-oxadiazoles through the opening of the tetrazole ring . These reactions demonstrate the potential reactivity of the furan ring when substituted with various functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential for forming hydrogen bonds due to the presence of the carboxylic acid group, and the ability to participate in various organic reactions. The presence of the isoxazole ring could also influence the acidity of the carboxylic acid group and the overall electronic distribution within the molecule.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of isoxazole derivatives, including those related to 5-(2-Furyl)isoxazole-3-carboxylic acid. For instance, Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives showing promising antibacterial and antifungal activities (Dhaduk & Joshi, 2022). Similarly, Vitale and Scilimati (2013) explored synthetic strategies targeting isoxazoles as pharmacologically active compounds, highlighting the versatility of isoxazole chemistry (Vitale & Scilimati, 2013).

Antimicrobial Activity

Isoxazole derivatives have been evaluated for their antimicrobial properties. The research by Dhaduk and Joshi (2022) is a notable example where certain isoxazole compounds demonstrated significant antibacterial and antifungal activities, offering potential as antimicrobial agents.

Anticancer Agents

The synthesis of novel compounds with potential anticancer activity also constitutes a significant application. Chen et al. (2015) designed and synthesized β-carboline derivatives, indicating that these compounds could serve as leads for developing new antitumor agents (Chen et al., 2015).

Organic Synthesis and Materials Science

Further applications include the development of synthetic methodologies and materials science. For example, the work by Serebryannikova et al. (2019) on the synthesis of isoxazole-4-carboxylic acid derivatives through isoxazole-isoxazole isomerization presents a novel synthetic route that could be relevant for the preparation of materials and chemicals with specific properties (Serebryannikova et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWFYCMVBAIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360221
Record name 5-(2-furyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98434-06-1
Record name 5-(2-furyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.14 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester was dissolved in 130 mL of THF 130 mL and 25 mL of methanol before the slow addition of 80 mL of aqueous 1N lithium hydroxide. Stirring for 15 hrs was followed by the removal of THF and methanol under reduced pressure. The residue was acidified with 1N HCl to produce a precipitate which was then filtered, washed with distilled water and dried to produce 3.22 g of 5-furan-2-yl-isoxazole-3-carboxylic acid as a white solid (Yield: 90%).
Quantity
4.14 g
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130 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester (4.14 g) in THF (130 mL) and methanol (25 mL) was slowly added 1N lithium hydroxide aqueous solution (80 mL). The resulting mixture was stirred for 15 hours, and then concentrated under reduced pressure. The remaining solution was acidified with 1N hydrochloric acid to form a solid, and the solid was filtered, washed with distilled water, dried to give 3.22 g of 5-furan-2-yl-isoxazole-3-carboxylic acid (yield: 90%) as a white solid.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
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130 mL
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solvent
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25 mL
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solvent
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Q & A

Q1: What is the molecular formula and weight of 5-(2-furyl)isoxazole-3-carboxylic acid?

A1: While the abstract doesn't provide this information, we can deduce it from the compound's name. The molecular formula of this compound is C8H5NO4, and its molecular weight is 183.12 g/mol.

Q2: Are there any spectroscopic data available for this compound in the provided research?

A2: Unfortunately, the abstract does not mention any spectroscopic data for this compound []. Further information would be needed from the full research paper to answer this question.

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